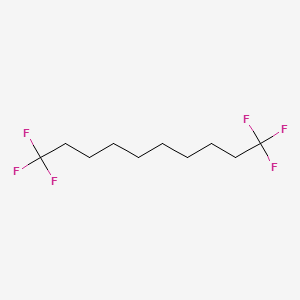

1,1,1,10,10,10-Hexafluorodecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,10,10,10-hexafluorodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F6/c11-9(12,13)7-5-3-1-2-4-6-8-10(14,15)16/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTAFTCGLVYQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(F)(F)F)CCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576846 | |

| Record name | 1,1,1,10,10,10-Hexafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-76-2 | |

| Record name | 1,1,1,10,10,10-Hexafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1,1,1,10,10,10 Hexafluorodecane and Its Advanced Derivatives

Fluorination Strategies for the Decane (B31447) Backbone

Direct fluorination of a pre-existing ten-carbon chain represents a primary approach to synthesizing the target compound. This strategy involves the conversion of terminal functional groups on a decane derivative into trifluoromethyl groups.

Investigation of Sulfur Tetrafluoride (SF4) Mediated Fluorination Pathways

The mechanism is understood to proceed through the initial formation of an acyl fluoride (B91410), followed by further fluorination steps. wikipedia.org The reaction is typically conducted under harsh conditions, often requiring high temperatures and pressures in an autoclave, and frequently uses a catalyst or co-solvent such as anhydrous hydrogen fluoride (HF) to activate the SF4. wikipedia.org While effective, the hazardous nature of both SF4 and HF necessitates specialized equipment and handling procedures. wikipedia.org

Recent advancements have focused on mitigating these hazards by developing continuous flow reactor systems. acs.orgacs.org These systems allow for the use of SF4 under milder conditions and without the need for HF as a co-solvent, which significantly improves the safety profile of the reaction. acs.org This methodology has been successfully applied to convert various carboxylic acids, alcohols, and aldehydes into their corresponding fluorinated compounds, demonstrating broad applicability. acs.orgacs.org

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| Decanedioic Acid | SF4, HF | High Temperature, Autoclave | 1,1,1,10,10,10-Hexafluorodecane | Moderate | wikipedia.org |

| Generic Carboxylic Acid | SF4 | Continuous Flow, Mild Conditions | Trifluoromethyl Derivative | Good to High | acs.orgacs.org |

Exploration of Catalytic and Reagent-Based Fluorination Techniques

Beyond SF4, a range of other fluorinating agents and catalytic systems have been explored for similar transformations. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are often used as milder, more manageable alternatives to SF4 for laboratory-scale deoxofluorinations, though they are more expensive. wikipedia.org

Modern catalytic methods are emerging as powerful tools for C-F bond formation. For instance, photoredox catalysis enables the decarboxylative fluorination of aliphatic carboxylic acids under visible light. princeton.edu This process involves the oxidation of a carboxylate to form a radical, which then undergoes CO2 extrusion and subsequent fluorine atom transfer from a reagent like Selectfluor. princeton.edu This method is notable for its operational simplicity and high functional group tolerance. princeton.edu

Another innovative approach involves the use of elemental sulfur to mediate the conversion of carboxylic acids to acyl fluorides with Selectfluor. organic-chemistry.orgresearchgate.net This metal-free reaction proceeds under mild conditions and avoids the formation of anhydride (B1165640) byproducts. The resulting acyl fluorides can then be further transformed into trifluoromethyl compounds. organic-chemistry.orgresearchgate.net

Direct C-H fluorination of unactivated alkanes presents a significant challenge but is an area of active research. Photocatalytic systems using decatungstate anion and N-fluorobenzenesulfonimide (NFSI) have shown promise for the direct fluorination of C-H bonds, offering a potential future pathway for synthesizing fluorinated alkanes with high selectivity. rsc.orgbrittonsfu.com

| Strategy | Catalyst/Reagent | Key Features | Reference |

| Decarboxylative Fluorination | Ir-based Photocatalyst, Selectfluor | Visible light, redox-neutral, mild conditions | princeton.edu |

| Acyl Fluoride Synthesis | Elemental Sulfur, Selectfluor | Metal-free, avoids anhydride byproducts | organic-chemistry.orgresearchgate.net |

| Direct C-H Fluorination | Decatungstate Anion, NFSI | Photocatalytic, targets unactivated C-H bonds | rsc.orgbrittonsfu.com |

Construction of this compound via Fluoroalkyl Building Blocks

An alternative synthetic paradigm involves constructing the ten-carbon chain from smaller, pre-fluorinated building blocks. This bottom-up approach offers a high degree of control over the final structure.

Free Radical Addition Reactions Utilizing Fluoroalkyl Iodides and Olefins

A versatile method for building the hexafluorodecane skeleton is the free radical addition of fluoroalkyl iodides to α,ω-dienes. For the synthesis of this compound, this would typically involve the addition of two equivalents of trifluoroiodomethane (CF3I) to an eight-carbon diene, such as 1,7-octadiene.

The reaction is initiated by generating trifluoromethyl radicals (•CF3) from CF3I, which can be achieved through various methods including photolysis, thermal decomposition, or the use of a chemical radical initiator like azobisisobutyronitrile (AIBN). These highly reactive •CF3 radicals then add to the terminal double bonds of the olefin. The resulting alkyl radical subsequently abstracts an iodine atom from another molecule of CF3I, propagating the radical chain and forming the desired product. The development of catalytic methods, including those using visible light photoredox catalysis with organic dyes or transition metal complexes, has significantly advanced the efficiency and control of such radical fluoroalkylation reactions. conicet.gov.ar

| Reactant 1 | Reactant 2 | Initiation Method | Catalyst Example | Product | Reference |

| 1,7-Octadiene | Trifluoroiodomethane (CF3I) | Photochemical/Thermal | AIBN | 1,1,1,10,10,10-Hexafluoro-2,9-diiododecane | conicet.gov.ar |

| Generic Olefin | Perfluoroalkyl Iodide | Visible Light Photocatalysis | Organic Dye / Ru(bpy)3Cl2 | Iodoperfluoroalkylated Alkane | conicet.gov.ar |

Note: The initial product of this reaction is a diiodide, which would require a subsequent reduction step (e.g., with a reducing agent like zinc or sodium borohydride) to yield the final this compound.

Sequential Functionalization and Chain Elongation Strategies

More intricate, multi-step strategies allow for the precise construction of the target molecule through sequential reactions. These methods often involve the coupling of smaller, functionalized fragments. For example, a C4 fragment could be coupled with a C6 fragment, or a C5 fragment could be dimerized.

One could envision a strategy starting with a bifunctional C8 core, such as 1,8-octanediol. The terminal hydroxyl groups could be converted to a leaving group (e.g., tosylate or bromide). Subsequent nucleophilic substitution with a trifluoromethyl anion equivalent, or a coupling reaction with a trifluoromethyl-containing organometallic reagent (e.g., CF3-copper or CF3-silane reagents), would attach the terminal CF3 groups.

Alternatively, a Grignard reagent prepared from a shorter ω-bromo-1,1,1-trifluoroalkane could be coupled with another haloalkane fragment. These convergent strategies provide flexibility but often require more synthetic steps and careful optimization of each coupling reaction.

Synthesis of Multifunctionalized this compound Architectures

The synthesis of derivatives of this compound bearing additional functional groups on the central -(CH2)8- chain opens avenues for creating advanced materials and probes. The synthetic approach must be carefully chosen to be compatible with the desired functional group.

For instance, if a hydroxyl or keto group is desired on the decane backbone, one could start with a correspondingly substituted decanedioic acid. Applying the SF4 fluorination method (as described in 2.1.1) would convert the terminal carboxyl groups to trifluoromethyl groups. However, the compatibility of the central functional group with the harsh fluorination conditions must be considered. Ketones would be converted to geminal difluorides, and alcohols would also be fluorinated. wikipedia.org Therefore, protection of the central functional group would be necessary prior to fluorination, followed by a deprotection step.

A more controlled approach would involve the building-block strategies outlined in section 2.2. A central, functionalized diene or dihalide could be used in radical addition or coupling reactions with trifluoromethyl-containing fragments. This allows for the introduction of a wide array of functionalities, such as esters, amides, or protected amines and alcohols, into the core of the molecule before the terminal CF3 groups are installed. The choice of synthetic route is ultimately dictated by the nature and position of the desired functional group and its chemical stability to the reactions required for chain construction and fluorination.

Synthetic Approaches to this compound-2,4,7,9-tetrone and Analogues

The synthesis of polyfluorinated tetraketones such as this compound-2,4,7,9-tetrone presents a significant synthetic challenge. While a direct, detailed synthetic protocol for this specific tetrone is not extensively documented in publicly available literature, its synthesis can be postulated based on established methodologies for constructing fluorinated β-diketones and related tetraketone structures. The primary route involves a base-catalyzed condensation reaction, such as the Claisen or Knoevenagel condensation.

One key precursor for the synthesis of such a molecule would be a fluorinated β-diketone. The Claisen condensation is a cornerstone for the synthesis of these intermediates. researchgate.netsigmaaldrich.com This reaction typically involves the condensation of a ketone with an ester in the presence of a strong base. For instance, the synthesis of a fluorinated β-diketone can be achieved by reacting a ketone with a fluorinated ester. sigmaaldrich.com

A plausible synthetic pathway to this compound-2,4,7,9-tetrone could involve a double Claisen-type condensation. This would likely start from a central diketone that is then reacted with a fluorinated ester on both sides. Alternatively, a Knoevenagel condensation followed by a Michael addition has been utilized for the synthesis of non-fluorinated tetraketones and could potentially be adapted for fluorinated analogues. researchgate.net

An article has reported the reaction of this compound-2,4,7,9-tetrone with methyl trifluoroacetate (B77799) in the presence of lithium hydride, leading to a complex polycyclic product. researchgate.net This indicates that the tetrone has been synthesized and is available for further chemical transformations, although the specifics of its preparation are not detailed in that particular study. The same research also describes an efficient method for synthesizing 3-(polyfluoroacyl)pyruvaldehydes dimethyl acetals through a Claisen-type condensation of 1,1-dimethoxyacetone (B147526) with polyfluorinated carboxylic acid esters, highlighting the utility of this approach in creating fluorinated dicarbonyl compounds. researchgate.net

The synthesis of related fluorinated ketones has been achieved by treating derivatives of polyfluoroalkanoic acids with lithium tetraalkylaluminates, with the highest yields obtained from polyfluoroalkanoyl chlorides. researchgate.net

Table 1: Key Condensation Reactions for the Synthesis of Diketone and Tetraketone Scaffolds

| Reaction Name | Description | Relevance to Fluorinated Compounds |

| Claisen Condensation | A base-catalyzed reaction between two esters or an ester and a ketone to form a β-keto ester or a β-diketone. sigmaaldrich.com | A fundamental method for synthesizing fluorinated β-diketones, which are key precursors to more complex fluorinated structures. researchgate.netsigmaaldrich.com |

| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group, often followed by dehydration. wikipedia.org | Utilized in the synthesis of tetraketones and could be adapted for the preparation of fluorinated analogues. researchgate.net |

Regioselective and Stereoselective Synthesis of Complex Fluoroalkanes

The synthesis of complex fluoroalkanes with precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the fluorine atoms is a highly active area of research. This control is crucial as the biological activity and material properties of fluorinated compounds can be highly dependent on their specific structure.

A variety of methods have been developed to achieve this, including electrophilic fluorination, nucleophilic fluorination, and the use of fluorinated building blocks.

Asymmetric electrophilic fluorination is a powerful technique for creating chiral fluorinated compounds. This often involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. For example, the synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers has been achieved through methods like asymmetric fluorinative dearomatization and sequential asymmetric addition/fluorination. nih.gov

The development of chemoenzymatic methods also offers a promising avenue for the stereoselective synthesis of fluorinated compounds. For instance, modifying polyketide synthases has enabled the biosynthetic incorporation of fluorine into complex polyketide scaffolds. nih.gov Enzymes such as aldolases and fluorinases are also being explored for their ability to catalyze the formation of C-F bonds with high selectivity. nih.gov

Table 2: Examples of Regioselective and Stereoselective Fluorination Reactions

| Reaction Type | Substrate | Reagent/Catalyst | Product | Key Features | Reference |

| Asymmetric Michael Addition | α-fluoro-β-ketophosphonates and nitroalkenes | Cu-catalyst with chiral ligand | Alkyl azaarene derivatives with vicinal quaternary-tertiary stereocenters | High yields, diastereoselectivities, and enantioselectivities. | nih.gov |

| Chemoenzymatic Synthesis | Pentaketide | Modified Polyketide Synthase / Fluoromalonyl-CoA | Fluorinated macrolactones | Biosynthetic incorporation of fluorine with stereocontrol. | nih.gov |

| Direct Fluorination | Diketone | Fluorine gas / Hydrazine | 4-Fluoropyrazole derivatives | Continuous flow process for selective direct fluorination. | tib.eu |

The synthesis of fluorinated amino acids is another area where stereoselectivity is paramount. Methods such as the alkylation of chiral glycine-derived nickel complexes and enzymatic resolutions have been employed to produce enantiomerically pure fluorinated amino acids. psu.edu

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1,1,1,10,10,10 Hexafluorodecane

Mechanistic Investigations of Fluorination Reactions Involving 1,1,1,10,10,10-Hexafluorodecane Precursors

The synthesis of terminally fluorinated long-chain alkanes such as this compound can be approached through various fluorination strategies, each with distinct mechanistic pathways. While direct fluorination of alkanes with elemental fluorine is often explosive, more controlled methods have been developed. libretexts.orgyoutube.com

One approach involves the electrochemical fluorination of C(sp³)–H bonds using a nucleophilic fluoride (B91410) source like NEt₃·3HF. nih.gov This metal-free strategy avoids harsh electrophilic fluorinating agents and stoichiometric oxidants. nih.gov The mechanism is proposed to involve the anodic oxidation of the alkane to generate a carbocation intermediate, which is then trapped by the fluoride ion. The selectivity of this method can be influenced by the substrate's electronic and steric properties. nih.gov

Radical fluorination presents another avenue. rsc.org These reactions can be initiated thermally or photochemically. rsc.org For instance, the use of reagents like Selectfluor® in the presence of a photocatalyst can generate nitrogen-centered radicals that are capable of abstracting a hydrogen atom from an unactivated C-H bond, leading to a carbon-centered radical that is subsequently fluorinated. rsc.org The selectivity of radical halogenation on alkanes generally follows the stability of the resulting radical (tertiary > secondary > primary), meaning that direct fluorination of decane (B31447) would likely yield a mixture of isomers. libretexts.orgyoutube.com Therefore, the synthesis of this compound would more practically proceed from precursors already containing the trifluoromethyl groups or their progenitors at the terminal positions, such as a dicarboxylic acid or diol.

A theoretical study on the selective fluorination of saturated hydrocarbons with molecular fluorine suggests an electrophilic pathway involving hydride abstraction to form an intermediate R⁺...HF...F⁻, which then rearranges to the fluorinated product. nih.gov The presence of a solvent like chloroform (B151607) can stabilize the ionic transition state, making the reaction more feasible under milder conditions. nih.gov

Detailed Analysis of "Unexpected" Reactivity Patterns of this compound Derivatives

While the parent alkane is relatively inert, its derivatives can exhibit surprising reactivity. A notable example is the reaction of this compound-2,4,7,9-tetrone with methyl trifluoroacetate (B77799). researchgate.net

In a striking departure from typical diketone chemistry, the reaction of this compound-2,4,7,9-tetrone with methyl trifluoroacetate in the presence of lithium hydride (LiH), followed by treatment with dilute acid, does not yield the expected 1,3,5-triketone. researchgate.net Instead, it results in the formation of a complex polycyclic product: 6-hydroxy-9-oxo-2,4,10-tris(trifluoromethyl)-3,11,12-trioxatetracyclo[5,2,1,0²,⁶,0⁴,¹⁰]dodecane. researchgate.net The structure of this intricate molecule was confirmed by X-ray diffraction analysis. researchgate.net

The proposed mechanism involves an initial Claisen-type condensation, which is then followed by a cascade of intramolecular reactions upon acidification. researchgate.net

The formation of the tetracyclic product from the initial condensation adduct is a result of successive intramolecular cyclizations. researchgate.net These steps are believed to involve an aldol (B89426) reaction followed by a ketal cyclization, leading to the highly fused ring system. researchgate.net This complex rearrangement underscores the profound electronic influence of the multiple trifluoromethyl groups on the reactivity of the carbonyl centers within the molecule.

| Reactants | Conditions | Product | Reference |

| This compound-2,4,7,9-tetrone, Methyl trifluoroacetate | 1. LiH2. Dilute Acid | 6-hydroxy-9-oxo-2,4,10-tris(trifluoromethyl)-3,11,12-trioxatetracyclo[5,2,1,0²,⁶,0⁴,¹⁰]dodecane | researchgate.net |

Radical Chemistry of this compound and Related Fluoroalkyl Species

The radical chemistry of alkanes is a well-established field, typically involving initiation, propagation, and termination steps. youtube.comyoutube.comyoutube.com For this compound, the presence of terminal trifluoromethyl groups would influence any radical reactions. The C-F bond is exceptionally strong, making it highly resistant to homolytic cleavage. The C-H bonds, particularly those alpha and beta to the CF₃ groups, would be the primary sites for hydrogen abstraction in a radical reaction.

The electron-withdrawing nature of the CF₃ group can influence the stability of adjacent radicals. Radical fluorination reactions, often employing reagents like N-fluorodibenzenesulfonimide (NFSI) or Selectfluor, can proceed through either ionic or radical pathways depending on the conditions. acs.org For a long-chain alkane, radical pathways are common, especially with photochemical or thermal initiation. rsc.org

Examination of Electrophilic and Nucleophilic Reaction Profiles

The reactivity of this compound towards electrophiles and nucleophiles is largely dictated by the strong electron-withdrawing effect of the two CF₃ groups.

Nucleophilic Reactions: The trifluoromethyl group itself is generally unreactive towards nucleophilic attack due to the strength of the C-F bond and the steric hindrance. researchgate.net However, the carbons adjacent to the CF₃ groups (C2 and C9) are rendered more electrophilic and thus more susceptible to nucleophilic attack compared to a non-fluorinated alkane. Reactions involving nucleophilic substitution at these positions would likely follow an Sₙ2-type mechanism, though such reactions on unactivated alkanes are generally difficult to achieve. The development of reagents for nucleophilic trifluoromethylation, while not directly applicable to the substitution on this saturated chain, highlights the interest in reactions involving the CF₃ moiety. researchgate.netumich.edu

Electrophilic Reactions: The electron-deficient nature of the carbon backbone, particularly near the ends of the chain, makes it less susceptible to attack by electrophiles. Electrophilic attack would likely require highly reactive electrophiles and harsh conditions. The development of electrophilic trifluoromethylating reagents is aimed at adding CF₃ groups to nucleophilic substrates, which is the reverse of what would be required for a reaction on the fluoroalkane itself. nih.gov These reagents typically generate a "CF₃⁺" species or a related radical cation. nih.gov

Stereochemical Outcomes and Diastereoselectivity in this compound Transformations

Transformations involving this compound that create new stereocenters would be subject to stereochemical control. While no specific stereoselective transformations have been reported for this exact molecule, general principles can be applied.

For instance, if a functional group were introduced into the chain, its subsequent reaction could be directed by chiral catalysts or auxiliaries to achieve diastereoselectivity or enantioselectivity. The stereoselective synthesis of fluoroalkanes is an active area of research. semanticscholar.orgnih.gov Methods such as frustrated Lewis pair (FLP) mediated C-F activation using chiral Lewis bases have been shown to achieve desymmetrization of geminal difluoroalkanes with high diastereoselectivity. semanticscholar.orgnih.gov Similarly, gold(I)-catalyzed hydrofluorination of alkynes can be directed by carbonyl groups to produce fluoroalkenes with high regio- and stereoselectivity. nih.govacs.org If a precursor to this compound contained an alkyne, such a method could be used to install a fluorine atom with a defined stereochemistry.

Advanced Spectroscopic and Diffraction Based Characterization of 1,1,1,10,10,10 Hexafluorodecane Structures

Single-Crystal and Powder X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) analysis of a suitable single crystal of 1,1,1,10,10,10-hexafluorodecane would provide a detailed molecular structure with atomic resolution. uoregon.edu This technique could unambiguously determine bond lengths, bond angles, and torsion angles within the molecule, revealing the precise conformation of the decane (B31447) backbone and the geometry of the terminal trifluoromethyl groups. unical.it Furthermore, SC-XRD elucidates the packing of molecules in the crystal lattice, detailing intermolecular interactions such as van der Waals forces that govern the solid-state structure. nih.gov

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of microcrystalline or powdered samples. wikipedia.orgbnl.gov A PXRD pattern of solid this compound would serve as a unique "fingerprint" for this compound, useful for phase identification and purity assessment. researchgate.net The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), can be used to determine the unit cell parameters of the crystal lattice. unical.it For materials that undergo phase changes with temperature, variable-temperature PXRD can be employed to study these transitions. wikipedia.orgmdpi.com

| Parameter | Information Provided | Technique |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., triclinic, monoclinic, etc.). esrf.fr | SC-XRD, PXRD |

| Space Group | The complete symmetry of the crystal structure. esrf.fr | SC-XRD |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. nih.gov | SC-XRD, PXRD |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | SC-XRD |

| Bond Lengths and Angles | The intramolecular geometry of the molecule. | SC-XRD |

| Intermolecular Interactions | Details of how molecules pack together in the solid state. | SC-XRD |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I = 1/2) with a wide chemical shift range, making ¹⁹F NMR an excellent probe for studying fluorinated compounds. huji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the six equivalent fluorine atoms of the two -CF₃ groups. The chemical shift of this resonance provides information about the local electronic environment of the fluorine nuclei. colorado.edu For trifluoromethyl groups attached to an alkyl chain, the chemical shift is typically in the range of -60 to -80 ppm relative to CFCl₃. rsc.org

Spin-spin coupling between the fluorine nuclei and the adjacent methylene (B1212753) protons (³JHF) would lead to splitting of the ¹⁹F signal into a triplet. The magnitude of this coupling constant provides valuable conformational information. Furthermore, ¹⁹F NMR can be used to study the conformational dynamics of the molecule by observing changes in chemical shifts or line shapes as a function of temperature.

| Fluorine Environment | Expected Chemical Shift (δ, ppm vs. CFCl₃) | Expected Multiplicity | Coupling Constant |

|---|---|---|---|

| F₃C-CH₂- | -60 to -80 | Triplet (t) | ³JHF |

While one-dimensional NMR provides essential information, multidimensional NMR techniques are necessary for the unambiguous assignment of all proton and carbon signals in the decane chain.

The ¹H NMR spectrum would show signals corresponding to the different methylene groups in the chain. Due to the symmetry of the molecule, only five distinct proton signals are expected. The protons on the carbon adjacent to the -CF₃ group (C2 and C9) would be the most deshielded and would appear as a quartet due to coupling with the three fluorine atoms (³JHF) and a triplet due to coupling with the adjacent methylene protons (³JHH). The remaining methylene protons would appear as multiplets in the typical alkane region (around 1.2-1.7 ppm).

The ¹³C NMR spectrum , with proton decoupling, would display five signals for the ten carbon atoms. irisotope.com The carbon of the -CF₃ group (C1 and C10) would appear as a quartet due to one-bond coupling with fluorine (¹JCF). The other carbon signals would be assigned based on their chemical shifts and through correlation experiments. researchgate.net

Multidimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton signal with its directly attached carbon atom. Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal longer-range couplings (e.g., between protons and carbons two or three bonds away), confirming the connectivity of the carbon skeleton. nih.gov A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment could provide through-space correlations, further confirming the spatial proximity of the fluorine atoms to the protons on the alkyl chain.

| Position | ¹H Chemical Shift (Predicted) | ¹³C Chemical Shift (Predicted) |

|---|---|---|

| C1, C10 (-CF₃) | - | ~120-130 (quartet, ¹JCF) |

| C2, C9 (-CH₂-) | ~2.0-2.3 (multiplet) | ~30-35 (quartet, ²JCF) |

| C3, C8 (-CH₂-) | ~1.5-1.7 (multiplet) | ~20-25 |

| C4, C7 (-CH₂-) | ~1.2-1.4 (multiplet) | ~28-32 |

| C5, C6 (-CH₂-) | ~1.2-1.4 (multiplet) | ~28-32 |

Mass Spectrometry for Elucidating Molecular Formulas and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₄F₆, molecular weight: 264.21 g/mol ), electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙) at m/z 264.

The fragmentation of long-chain alkanes typically involves the cleavage of C-C bonds, resulting in a series of fragment ions separated by 14 mass units (-CH₂-). wikipedia.orglibretexts.org In the case of fluorinated alkanes, fragmentation is often dominated by the loss of fluorine-containing species. nist.gov The mass spectrum of this compound is expected to show a combination of these fragmentation patterns.

Key fragmentation pathways would likely include:

α-cleavage: Cleavage of the C2-C3 bond, leading to the formation of a stable [CH₂(CH₂)₇CF₃]⁺ ion and a ·CH₂CF₃ radical.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule (M-20) is a common fragmentation pathway for fluorinated compounds. whitman.edu

Formation of fluorinated carbocations: Fragments such as [CF₃]⁺ (m/z 69) and [C₂H₄F₃]⁺ are expected to be prominent.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 264 | [C₁₀H₁₄F₆]⁺˙ | Molecular Ion (M⁺˙) |

| 245 | [C₁₀H₁₄F₅]⁺ | Loss of ·F |

| 244 | [C₁₀H₁₃F₆]⁺ | Loss of ·H |

| 195 | [C₈H₁₄F₃]⁺ | Loss of ·CH₂CF₃ |

| 69 | [CF₃]⁺ | Cleavage of C1-C2 bond |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint of the compound and allow for the identification of its functional groups.

The infrared spectrum of this compound is expected to be dominated by strong absorptions corresponding to C-H and C-F stretching vibrations. The methylene (-CH₂-) groups will show symmetric and asymmetric stretching bands in the 2850-2960 cm⁻¹ region. wikipedia.org The trifluoromethyl (-CF₃) groups will exhibit very strong, characteristic stretching vibrations, typically in the 1100-1350 cm⁻¹ range. C-H bending (scissoring and rocking) vibrations for the methylene groups will appear in the 1450-1470 cm⁻¹ and 720-730 cm⁻¹ regions, respectively.

The Raman spectrum will also show these vibrational modes, but with different relative intensities. C-H stretching vibrations are typically strong in the Raman spectrum. The symmetric C-F stretching mode of the -CF₃ group is also expected to be a strong Raman scatterer. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, as some modes may be strong in one technique and weak or silent in the other. mdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| C-H Asymmetric Stretch | ~2925 | IR (strong), Raman (strong) |

| C-H Symmetric Stretch | ~2855 | IR (medium), Raman (strong) |

| CH₂ Scissoring | ~1465 | IR (medium) |

| C-F Asymmetric Stretch | ~1200-1350 | IR (very strong) |

| C-F Symmetric Stretch | ~1100-1200 | IR (strong), Raman (strong) |

| CH₂ Rocking | ~720-730 | IR (medium) |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu

This compound is a saturated alkane, meaning it only contains sigma (σ) bonds and no π systems or lone pairs of electrons that typically act as chromophores. The only possible electronic transitions are σ → σ* transitions, which involve promoting an electron from a bonding σ orbital to an antibonding σ* orbital. ck12.orgbrainly.in These transitions are very high in energy and typically occur at wavelengths below 200 nm, in the far-UV region. msu.edu

Therefore, this compound is expected to be transparent in the standard UV-Vis spectral range (200-800 nm). The absence of absorption in this region is characteristic of saturated, non-conjugated molecules and confirms the lack of chromophoric functional groups.

| Transition Type | Involved Orbitals | Expected Absorption Region | Observability in Standard UV-Vis |

|---|---|---|---|

| σ → σ | Bonding σ to Antibonding σ | Far-UV (<200 nm) | No |

Theoretical and Computational Chemistry Studies on 1,1,1,10,10,10 Hexafluorodecane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and potential reactivity of molecules. For a molecule like 1,1,1,10,10,10-Hexafluorodecane, with its distinct hydrocarbon chain capped by electron-withdrawing trifluoromethyl groups, these methods offer invaluable insights.

Density Functional Theory (DFT) for Ground State Properties and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It is particularly effective for determining ground state geometries, charge distributions, and reaction energetics. DFT calculations have been successfully applied to various fluorinated hydrocarbons to understand their structural and electronic characteristics.

For this compound, DFT calculations would likely be employed to optimize the molecular geometry, revealing the preferred conformations of the decane (B31447) chain influenced by the terminal trifluoromethyl groups. The strong electronegativity of the fluorine atoms is expected to induce a significant dipole moment in the molecule. The distribution of Mulliken and natural atomic charges, calculable through DFT, would quantify the electron-withdrawing effect of the CF3 groups on the hydrocarbon backbone.

Furthermore, DFT is instrumental in exploring potential reaction pathways. For instance, the stability of the C-F and C-H bonds can be assessed by calculating bond dissociation energies. The energy profile of potential decomposition or reaction pathways can be mapped out, providing insights into the molecule's thermal stability and chemical reactivity. Hybrid functionals like B3LYP are commonly used for such investigations, often in conjunction with basis sets like 6-31G(d,p) to provide a balance between accuracy and computational cost.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of accuracy for energetic and spectroscopic predictions compared to DFT, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are powerful tools for obtaining precise energetic data and spectroscopic constants.

In the context of this compound, ab initio calculations would be crucial for refining the understanding of its conformational landscape. By calculating the relative energies of different conformers (e.g., all-trans vs. gauche conformations of the decane chain), a detailed picture of the molecule's flexibility and the energetic barriers between different conformers can be established.

Ab initio methods are also invaluable for predicting spectroscopic properties. For example, they can be used to calculate vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and identify characteristic vibrational modes associated with the CF3 groups and the hydrocarbon chain.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations are essential for understanding its behavior in condensed phases.

MD simulations would reveal the accessible conformations of the decane chain at different temperatures. The simulations would likely show a preference for extended, all-trans conformations at lower temperatures, with an increasing population of gauche conformers as the temperature rises. This conformational flexibility is a key determinant of the material's physical properties, such as its viscosity and melting point.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

For this compound, predicting the 1H, 13C, and 19F NMR spectra would be highly informative. DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for this purpose. The predicted chemical shifts would be sensitive to the local electronic environment of each nucleus. For instance, the 19F NMR chemical shift would be characteristic of the trifluoromethyl groups. The 1H and 13C NMR chemical shifts would vary along the decane chain, reflecting the influence of the electron-withdrawing CF3 groups. Comparing the computationally predicted spectra with experimental data can confirm the molecular structure and assist in the assignment of spectral peaks. Studies on other fluorinated alkanes have shown that DFT methods can predict 19F NMR chemical shifts with a reasonable degree of accuracy. nsf.govacs.orgnih.gov

Development and Validation of Force Fields for Fluorinated Hydrocarbon Systems

Accurate MD simulations rely on the quality of the underlying force field, which is a set of parameters that describe the potential energy of the system. The development and validation of force fields for fluorinated hydrocarbons are an active area of research.

Role of 1,1,1,10,10,10 Hexafluorodecane As a Chemical Building Block in Advanced Synthesis

Precursor in the Rational Design and Synthesis of Complex Fluorinated Organic Molecules

The unique structure of 1,1,1,10,10,10-Hexafluorodecane, featuring a C10 hydrocarbon spacer flanked by two highly stable trifluoromethyl groups, makes it an invaluable starting material for the synthesis of intricate fluorinated molecules. The presence of the CF3 groups imparts distinct properties such as high thermal stability, chemical inertness, and hydrophobicity, which can be strategically leveraged in the design of novel compounds.

The incorporation of this compound-derived segments into polymer backbones is a key strategy for developing high-performance fluorinated polymers. researchgate.netpageplace.de These polymers often exhibit a unique combination of properties inherited from both their hydrocarbon and fluorocarbon components. For instance, the flexible decane (B31447) chain can ensure solubility in common organic solvents and maintain a degree of polymer chain mobility, while the terminal hexafluoro (B1673141) groups can drive self-assembly and create low-energy surfaces.

Researchers have explored the synthesis of block copolymers where a this compound unit is incorporated as a distinct block. This can lead to materials with microphase-separated structures, which are crucial for applications ranging from lithography to membranes. researchgate.net The thermodynamic incompatibility between the fluorinated and non-fluorinated segments is a primary driver for the formation of these ordered nanostructures. mdpi.com

Table 1: Illustrative Properties of Polymers Incorporating Fluorinated Alkane Segments

| Property | Influence of Hexafluorodecane Segment | Potential Application |

| Surface Energy | Significantly lowered due to the presence of CF3 groups | Anti-fouling coatings, hydrophobic surfaces |

| Thermal Stability | Enhanced due to the high bond energy of C-F bonds | High-temperature resistant materials |

| Solubility | Tunable by adjusting the ratio of hydrocarbon to fluorocarbon content | Processable high-performance plastics |

| Self-Assembly | Promotes the formation of ordered nanostructures | Nanopatterning, advanced membranes |

Scaffold for the Development of New Fluorocarbon-Based Reagents and Catalysts

The robust and linear structure of this compound makes it an ideal scaffold for the construction of novel reagents and catalysts. By functionalizing the hydrocarbon backbone, it is possible to introduce catalytically active sites or reactive groups, while the terminal CF3 groups can be used to tune the solubility and reactivity of the resulting molecule.

For example, the introduction of phosphine (B1218219) ligands onto the decane chain could lead to the formation of catalysts that are soluble in fluorous solvents. This is particularly advantageous for catalyst recovery and recycling in "fluorous phase" synthesis, a green chemistry approach that facilitates the separation of the catalyst from the reaction products. The hexafluoro groups would partition the catalyst into the fluorous phase, allowing for its easy removal after the reaction. nih.gov

Potential in the Construction of Specialized Materials Precursors

The versatility of this compound extends to its use as a precursor for specialized materials with tailored properties. Its ability to be chemically modified allows for the creation of monomers for advanced polymers and components for self-assembling systems.

By introducing polymerizable functional groups, such as acrylates, epoxides, or vinyl ethers, onto the this compound backbone, novel monomers can be synthesized. specialchem.com The polymerization of these monomers can yield resins and coatings with exceptional properties. For instance, a coating derived from a hexafluorodecane-based monomer would likely exhibit excellent hydrophobicity, weather resistance, and low friction. mdpi.com

The specific properties of the resulting polymer can be fine-tuned by co-polymerizing the fluorinated monomer with other non-fluorinated monomers. This approach allows for a precise balance of properties such as hardness, flexibility, and adhesion.

Table 2: Potential Monomers Derived from this compound and Their Polymer Properties

| Monomer Type | Polymerization Method | Key Polymer Properties |

| Diacrylate | Free Radical Polymerization | High crosslink density, hardness, chemical resistance |

| Diepoxide | Ring-Opening Polymerization | Excellent adhesion, toughness, low shrinkage |

| Divinyl Ether | Cationic Polymerization | Fast curing, good flexibility |

The amphiphilic nature that can be imparted to derivatives of this compound makes it a compelling building block for self-assembled systems. By introducing a hydrophilic head group to the fluorinated alkane chain, surfactant-like molecules can be created. These molecules can self-assemble in solution to form micelles, vesicles, or liquid crystalline phases. researchgate.net

These self-assembled structures have a wide range of potential applications, including as drug delivery vehicles, templates for nanomaterial synthesis, and components in advanced emulsions. The strong segregation tendency of the fluorinated segments is a key factor in the formation of well-defined and stable self-assembled architectures.

Specialized Aspects and Future Directions in 1,1,1,10,10,10 Hexafluorodecane Research

Investigation of Solvation Behavior and Fluorophilicity in Heterogeneous Media

There is a notable lack of specific research into the solvation behavior and fluorophilicity of 1,1,1,10,10,10-hexafluorodecane in heterogeneous media. While the unique properties of fluorinated solvents are of general interest, dedicated studies on this compound's interactions at interfaces, in emulsions, or within micelles are not prominently documented.

Supramolecular Interactions Involving this compound

The potential for this compound to participate in supramolecular assemblies is an area ripe for exploration. However, current research has not extensively covered its role in forming complex structures through non-covalent interactions. While the study of supramolecular chemistry is a burgeoning field, specific examples involving this compound are not widely reported. researchgate.net

Advancements in Green Chemistry Methodologies for its Synthesis and Derivatization

Modern organic synthesis is increasingly focused on environmentally benign methods. rsc.org The development of green chemistry approaches for the synthesis and derivatization of fluorinated compounds is a key area of research. rsc.orgnih.gov However, specific, advanced green methodologies for the synthesis of this compound or its derivatives are not extensively detailed in published research. While a derivative, this compound-2,4,7,9-tetrone, has been synthesized, the focus of the available literature is on its unexpected reaction with methyl trifluoroacetate (B77799) rather than the green aspects of its synthesis. researchgate.net

Emerging Applications in Niche Chemical Technologies and Analytical Sciences

The unique properties of fluorinated compounds often lead to their use in specialized applications. However, emerging applications for this compound in niche chemical technologies and analytical sciences have not yet been a significant subject of research. The broader landscape of emerging chemical technologies is vast and includes innovations such as nanopesticides, flow chemistry, and advanced battery technologies, but the role of this specific compound in these areas is undefined. iupac.org Similarly, while new derivatization techniques are being developed for analytical sciences, their application to this compound has not been reported. researchgate.net

Q & A

Q. What are the standard methodologies for synthesizing 1,1,1,10,10,10-hexafluorodecane, and how can researchers validate purity?

Synthesis typically involves fluorination of decane derivatives using agents like sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃). To validate purity, employ gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and nuclear magnetic resonance (NMR) to confirm structural integrity. Cross-referencing spectral databases (e.g., SciFinder, Reaxys) ensures consistency with literature .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Use ¹⁹F NMR to analyze fluorine environments and FTIR spectroscopy to detect C-F stretching vibrations (1000–1300 cm⁻¹). For electronic properties, UV-Vis spectroscopy can assess fluorocarbon-specific transitions. Always compare results with peer-reviewed spectral libraries to resolve discrepancies .

Q. How should researchers design experiments to study the compound’s thermal stability under varying conditions?

Apply factorial design to test variables like temperature (100–300°C), pressure (1–10 atm), and exposure time. Use thermogravimetric analysis (TGA) to quantify decomposition rates. Replicate experiments in triplicate and employ ANOVA to identify statistically significant degradation pathways .

Advanced Research Questions

Q. What computational models are suitable for predicting this compound’s interactions with other fluorinated surfactants?

Molecular dynamics (MD) simulations using software like GROMACS or COMSOL Multiphysics can model van der Waals and electrostatic interactions. Validate predictions with experimental surface tension measurements and small-angle X-ray scattering (SAXS) .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

Systematically compare literature sources for solvent purity, temperature, and measurement techniques (e.g., gravimetric vs. spectroscopic). Conduct controlled solubility trials using HPLC-grade solvents and publish methodological details to enhance reproducibility .

Q. What strategies optimize the compound’s use in membrane fabrication while minimizing environmental persistence?

Employ life cycle assessment (LCA) frameworks to evaluate degradation pathways. Test membrane prototypes under accelerated aging conditions and use high-resolution mass spectrometry (HRMS) to track breakdown products. Collaborate with ecotoxicology labs to assess bioaccumulation potential .

Methodological and Theoretical Frameworks

Q. How can researchers integrate this compound into cross-disciplinary studies (e.g., materials science or environmental engineering)?

Adopt PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Follow Safety Data Sheet (SDS) guidelines for PPE (e.g., fluoropolymer gloves, fume hoods). For disposal, neutralize fluorinated waste via alkaline hydrolysis (120°C, 6M NaOH) and confirm inertness via ion chromatography .

Data Management and Analysis

Q. How should researchers address gaps in the compound’s thermodynamic property databases?

Conduct differential scanning calorimetry (DSC) for enthalpy of fusion/vaporization data. Submit results to repositories like NIST Chemistry WebBook and annotate uncertainties using error propagation models .

Q. What tools facilitate meta-analysis of this compound’s applications across published studies?

Use Zotero or Mendeley to organize literature, and apply text-mining algorithms (e.g., NLP libraries in Python) to identify trends. Cross-validate findings with manual indexing to avoid AI-driven biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.